molecular formula C8H6N2O2 B7722157 1H-indazole-5-carboxylic Acid CAS No. 561700-61-6

1H-indazole-5-carboxylic Acid

Cat. No.: B7722157
CAS No.: 561700-61-6
M. Wt: 162.15 g/mol
InChI Key: MAVGBUDLHOOROM-UHFFFAOYSA-N
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Description

1H-Indazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 1H-indazole-5-carboxylic Acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

This compound interacts with its target, the S1P1 receptor, through activation and desensitization . Activation of S1P1 maintains endothelial barrier integrity, while desensitization of S1P1 induces peripheral blood lymphopenia .

Biochemical Pathways

The compound affects the pathway involving the S1P1 receptor. The activation of this receptor maintains the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, desensitization of the S1P1 receptor leads to peripheral blood lymphopenia .

Result of Action

The activation of the S1P1 receptor by this compound helps maintain the integrity of the endothelial barrier . This can have beneficial effects in conditions where the endothelial barrier is compromised. Conversely, the desensitization of the S1P1 receptor can lead to peripheral blood lymphopenia , which may be exploited in the treatment of certain conditions like multiple sclerosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acidity or basicity of the medium, the use of protic or aprotic solvents, and electronic and steric effects can all affect the compound’s action . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another method includes the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones . These methods typically require specific reaction conditions, such as the presence of a catalyst and an appropriate solvent.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or rhodium, is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper (Cu2O), rhodium (Rh(III)).

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .

Comparison with Similar Compounds

Properties

IUPAC Name

1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGBUDLHOOROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971556
Record name 2H-Indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561700-61-6, 61700-61-6
Record name 2H-Indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1H-indazole-5-carboxylate (500 mg, 2.84 mmol) in MeOH (15 mL) is added sodium hydroxide (20 mL of 2.5% aqueous solution). The mixture is heated at reflux for 1 h, followed by removal of the methanol in vacuo. The remaining aqueous solution is washed with EtOAc (5 mL), acidified with 1 N aqueous HCl to pH˜5-6. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 410 mg (89%) of 1H-indazole-5-carboxylic acid as a tan solid: IR (diffuse reflectance) 3290, 3115, 2964, 2954, 2813, 2606, 2557, 2505, 1687, 1627, 1321, 1274, 948, 937, 769 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4 12.7, 8.5 8.2, 7.9, 7.6.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 867 mg of 1H-5-indazolecarbonitrile used in Production Example I-14-a were added 8 ml of glacial acetic acid, 2.5 ml of water and 2 ml of concentrated sulfuric acid, and the mixture was stirred at 110° C. for 10 hours. After standing to cool, the mixture was added with 50 ml of water, and the resulting crystals were collected by filtration and dried in vacuo, to give 911 mg of the title compound as white crystals.
Quantity
867 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Water (20 ml) and concentrated sulfuric acid (20 ml) were added to a solution of 1H-indazole-5-carbonitrile (3.00 g, 20.1 mmol) in acetic acid (20 ml) at room temperature, and the resulting mixture was heated at 100° C. for 3 hours. Then, the reaction solution was poured onto ice and the solid precipitated was collected by filtration and dried under reduced pressure to obtain 1H-indazole-5-carboxylic acid (2.88 g, 88%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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